Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride is a chemical compound with the molecular formula and a CAS number of 1220020-28-9. This compound is classified as a benzoate ester and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents. The presence of the piperidine moiety suggests possible interactions with various biological targets, including receptors and enzymes.
Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride is primarily sourced from chemical suppliers such as Matrix Scientific and VWR, where it is available for research purposes. It falls under the category of organic compounds, specifically esters, and can be classified further based on its functional groups and structural characteristics.
The synthesis of methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride typically involves several key steps:
The reaction conditions must be carefully controlled, including temperature and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reaction and assess product purity.
The molecular structure of methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride features a benzoate moiety linked to a piperidine ring through a methoxy group. The structural representation can be summarized as follows:
The compound's structural data can be represented using various chemical notation systems:
COC(=O)c1ccc(CN2CCN(C)CC2)cc1
InChI=1S/C15H22ClNO3/c1-17-14(16)12-8-6-11(7-9-12)15(18)19-10-13-5-3-2-4-13/h6-9H,2-5,10H2,1H3
Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride can participate in various chemical reactions:
Each reaction pathway requires specific conditions such as temperature, solvent choice, and catalysts to optimize yields and minimize side reactions.
The mechanism of action for methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride is not fully elucidated but is hypothesized to involve interactions with neurotransmitter receptors or enzymes due to its structural similarity to known pharmacologically active compounds.
Research into similar compounds has shown that modifications at the piperidine nitrogen can significantly influence receptor affinity and activity.
Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride is characterized by:
Key chemical properties include:
Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride has potential applications in scientific research, particularly in:
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: